2-Methyl-7-(1-naphthyl)indene
Overview
Description
2-Methyl-7-(1-naphthyl)indene is an organic compound belonging to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring The presence of a methyl group at the second position and a naphthyl group at the seventh position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-(1-naphthyl)indene can be achieved through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This reaction is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7-(1-naphthyl)indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Methyl-7-(1-naphthyl)indene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential medicinal properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-7-(1-naphthyl)indene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 2-Methyl-1-propyl-3-(4-methyl-1-naphthoyl)indole
- 1-(1-naphthylmethyl)indene
- Naphthoylindoles
Comparison: 2-Methyl-7-(1-naphthyl)indene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
1-(2-methyl-3H-inden-4-yl)naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-14-12-16-8-5-11-19(20(16)13-14)18-10-4-7-15-6-2-3-9-17(15)18/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSMDEGMFQYKRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473217 | |
Record name | 2-Methyl-7-(1-naphthyl)indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154380-68-4 | |
Record name | 2-Methyl-7-(1-naphthyl)indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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